Atractylenolide II

描述

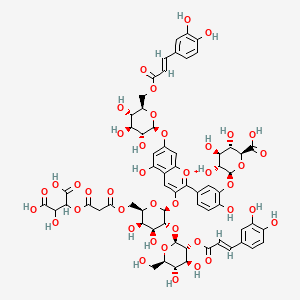

马兜铃内酯 II 是一种天然存在的倍半萜内酯,源自中药材苍术 (Atractylodes macrocephala Koidz) 的根茎。 该化合物以其多种药理作用而闻名,包括抗癌、抗炎和神经保护作用 .

作用机制

马兜铃内酯 II 通过多种分子靶点和途径发挥作用:

抗癌: 通过下调 survivin 和 cyclin D1 等蛋白的表达抑制癌细胞增殖。 .

抗炎: 通过抑制 TLR4/NF-κB、PI3K/Akt 和 MAPK 信号通路来减少炎症.

神经保护: 通过调节氧化应激和激活抗凋亡信号通路来保护神经元.

生化分析

Biochemical Properties

Atractylenolide II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, this compound interacts with proteins involved in the JAK2/STAT3 signaling pathway, thereby exerting its anti-cancer effects . The nature of these interactions often involves binding to the active sites of enzymes or modulating the activity of signaling proteins.

Cellular Effects

This compound influences various cellular processes and functions. It has been reported to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in multiple types of cancer cells . Furthermore, this compound affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . It also modulates gene expression and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the STAT3 signaling pathway by binding to and inhibiting the phosphorylation of STAT3, which is essential for its activation . This inhibition results in the downregulation of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed but slowly metabolized, which contributes to its prolonged effects . Studies have shown that this compound remains stable under various conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound has been associated with sustained anti-cancer and anti-inflammatory effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects without noticeable toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways involve enzymes such as cytochrome P450 and transferases, which facilitate the conversion of this compound into more water-soluble forms for excretion . The compound also affects metabolic flux and metabolite levels, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, where it exerts its biological effects . The distribution of this compound is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This subcellular distribution is essential for this compound to exert its therapeutic effects effectively.

准备方法

合成路线和反应条件: 马兜铃内酯 II 可以通过各种化学反应合成,包括马兜铃内酯 I 的氧化和马兜铃内酯 III 的脱水。 细胞色素 P450 模拟氧化模型通常用于此目的 .

工业生产方法: 马兜铃内酯 II 的工业生产通常涉及从苍术 (Atractylodes macrocephala Koidz) 的干燥根茎中提取该化合物。提取过程包括将根茎研磨成细粉,然后用乙醇或甲醇进行溶剂提取。 然后使用色谱技术纯化提取物 .

化学反应分析

反应类型: 马兜铃内酯 II 经历各种化学反应,包括:

氧化: 转化为马兜铃内酯 III。

还原: 形成还原衍生物。

取代: 与亲核试剂反应形成取代产物.

常用试剂和条件:

氧化: 细胞色素 P450 模拟氧化模型。

还原: 使用钯碳 (Pd/C) 作为催化剂的氢化。

取代: 亲核试剂,如胺和硫醇.

主要形成的产物:

氧化: 马兜铃内酯 III。

还原: 马兜铃内酯 II 的还原衍生物。

取代: 各种取代的马兜铃内酯衍生物.

科学研究应用

化学: 用作合成其他生物活性化合物的先驱。

生物学: 研究其在调节生物通路和细胞过程中的作用。

工业: 在药物和营养保健品的开发中具有潜在的用途.

相似化合物的比较

马兜铃内酯 II 属于一组称为马兜铃内酯的化合物,其中还包括马兜铃内酯 I 和马兜铃内酯 III。尽管这三种化合物都具有相似的药理作用,但它们之间也存在一些差异:

马兜铃内酯 I: 以其强大的抗炎和神经保护作用而闻名。

马兜铃内酯 III: 具有强大的抗炎和器官保护作用。

马兜铃内酯 II: 以其非凡的抗癌活性而闻名

类似化合物列表:

- 马兜铃内酯 I

- 马兜铃内酯 III

属性

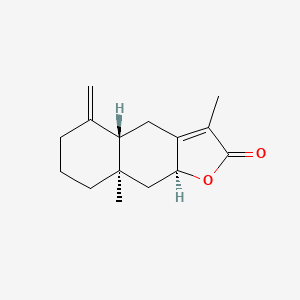

IUPAC Name |

(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBLUDOOFOBPO-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@H]2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315809 | |

| Record name | Atractylenolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73069-14-4 | |

| Record name | Atractylenolide II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylenolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AT-II exert its anti-cancer effects?

A1: Research suggests that AT-II exhibits anti-cancer activity through multiple mechanisms, including:

- Induction of apoptosis: AT-II has been shown to induce apoptosis in various cancer cell lines, including gastric carcinoma [], prostate cancer [], and breast cancer cells []. This effect is often associated with the modulation of apoptotic-related proteins such as Bax and Bcl-2.

- Inhibition of cell proliferation and motility: Studies have demonstrated that AT-II can suppress the proliferation and motility of cancer cells, potentially by interfering with cell cycle progression and signaling pathways involved in cell migration and invasion [, ].

- Suppression of glycolysis: Evidence suggests that AT-II can inhibit glycolysis in cancer cells, a metabolic pathway often upregulated in tumor cells []. This effect may involve the regulation of key glycolytic enzymes and signaling pathways.

- Modulation of macrophage polarization: AT-II has been shown to inhibit the polarization of macrophages into the M2-like phenotype, which plays a role in promoting tumor growth and metastasis [].

Q2: Which signaling pathways are implicated in the biological activities of AT-II?

A2: Several signaling pathways have been linked to the effects of AT-II, including:

- NF-κB pathway: AT-II has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and immune responses [, ].

- JAK2/STAT3 pathway: Research suggests that AT-II can influence the JAK2/STAT3 pathway, which is involved in cell growth, differentiation, and survival [, ].

- ERK pathway: AT-II has been reported to affect the ERK signaling pathway, implicated in cell proliferation, survival, and differentiation [, ].

- AMPK/PPARα/SREBP-1C pathway: Studies indicate that AT-II may regulate lipid metabolism through the AMPK/PPARα/SREBP-1C pathway [].

Q3: What is the role of PADI3 in the anti-cancer activity of AT-II?

A: Peptidyl arginine deiminase 3 (PADI3) has been identified as a potential target of AT-II in endometrial cancer cells []. AT-II was found to downregulate PADI3 expression, and this downregulation was associated with the suppression of glycolysis and induction of apoptosis.

Q4: Does AT-II interact with any receptors?

A4: While the precise binding targets of AT-II are not fully elucidated, molecular docking studies suggest potential interactions with:

- TLR4/MD-2 receptor complex: AT-II was predicted to bind to the TLR4/MD-2 complex, which is involved in innate immunity and inflammation [].

- EGFR: Molecular docking analysis indicated a potential interaction between AT-II and EGFR, a receptor tyrosine kinase involved in cell growth and proliferation [].

Q5: What is the molecular formula and weight of AT-II?

A5: The molecular formula of AT-II is C15H20O3, and its molecular weight is 248.32 g/mol.

Q6: What spectroscopic data are available for AT-II?

A6: The structural elucidation of AT-II has been accomplished using various spectroscopic techniques, primarily:

Q7: Are there any established formulation strategies for AT-II?

A7: Specific formulation strategies for AT-II have not been extensively reported in the provided research.

Q8: What analytical methods are commonly employed for the characterization and quantification of AT-II?

A8: Various analytical techniques are used for AT-II analysis, including:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is frequently used for the separation and quantification of AT-II in plant materials and biological samples [, , , , , , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of volatile compounds, including AT-II, in plant extracts [, ].

- Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution separation technique, coupled with MS/MS detection offers enhanced sensitivity and selectivity for AT-II analysis [, , , , ].

Q9: What in vitro models have been used to study the biological activity of AT-II?

A9: Various cancer cell lines have been employed to investigate the anti-cancer effects of AT-II in vitro, including:

- Gastric carcinoma cell lines: HGC-27 and AGS []

- Prostate cancer cell lines: DU145 and LNCaP []

- Breast cancer cell lines: MDA-MB231 and MCF-7 []

- Endometrial cancer cell lines: RL95-2 and AN3CA []

- Melanoma cell lines: B16 and A375 []

Q10: What in vivo models have been used to evaluate the therapeutic potential of AT-II?

A10: The following in vivo models have been utilized to assess the effects of AT-II:

- Mouse xenograft models: Studies have employed xenograft models to investigate the anti-tumor activity of AT-II in lung cancer [] and melanoma [].

- Spontaneous hypertension rat (SHR) model: AT-II was investigated in SHR models to assess its potential in treating myocardial fibrosis and oxidative stress [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[3-(Diethylamino)-1-(4-methoxyphenyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1255910.png)

![(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1255916.png)

![(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1255918.png)

![(2S)-2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1255933.png)